m-PEG4-Hydrazide

Description

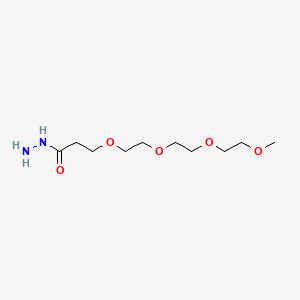

Structure

3D Structure

Propriétés

IUPAC Name |

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O5/c1-14-4-5-16-8-9-17-7-6-15-3-2-10(13)12-11/h2-9,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJIGUIALJCPML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

m-PEG4-Hydrazide: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

m-PEG4-Hydrazide is a heterobifunctional crosslinker and PEGylation reagent that has become an invaluable tool in bioconjugation, drug delivery, and proteomics. Its unique structure, comprising a methoxy-terminated tetra-polyethylene glycol (PEG) spacer and a reactive hydrazide group, imparts favorable physicochemical properties to modified biomolecules, including enhanced solubility, stability, and reduced immunogenicity. This guide provides a comprehensive technical overview of this compound, including its chemical properties, detailed experimental protocols for its use in glycoprotein (B1211001) conjugation, and its applications in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Physicochemical Properties

This compound is a chemical compound that features a hydrophilic four-unit polyethylene (B3416737) glycol (PEG) chain. One end of the PEG chain is capped with a chemically inert methoxy (B1213986) group, while the other end is functionalized with a hydrazide group (-NH-NH2). This terminal hydrazide is reactive towards carbonyl groups (aldehydes and ketones), forming a stable hydrazone linkage. This reactivity is the basis for its utility in bioconjugation.

It is important to note that commercial preparations of "this compound" may vary in the precise length of the linker connecting the PEG chain to the hydrazide group, leading to different molecular formulas and weights. The two most commonly encountered variants are detailed below. Researchers should consult the certificate of analysis for the specific product they are using.

Table 1: Physicochemical Properties of Common this compound Variants

| Property | Variant 1 | Variant 2 |

| Chemical Structure | CH₃O-(CH₂CH₂O)₄-CH₂CH₂C(=O)NHNH₂ | CH₃O-(CH₂CH₂O)₄-C(=O)NHNH₂ |

| CAS Number | 1449390-68-4[1][2][3] | 1449390-65-1 |

| Molecular Formula | C₁₀H₂₂N₂O₅[1][2] | C₁₂H₂₆N₂O₆ |

| Molecular Weight | 250.29 g/mol | 294.35 g/mol |

| Appearance | White to off-white solid or liquid | Colorless liquid or solid |

| Purity | Typically ≥95% | Typically ≥97% |

| Solubility | Soluble in water, DMF, DCM, DMSO | Soluble in water and many organic solvents |

| Storage Conditions | -20°C, protected from light and moisture | -18°C to -20°C, long-term storage |

Table 2: Stability and Reactivity Data

| Parameter | Description |

| Hydrazone Linkage Stability | The hydrazone bond formed is relatively stable, but its stability is pH-dependent. It is more stable at neutral to physiological pH (around 7.4) and becomes more labile under acidic conditions (pH < 6), which can be advantageous for drug release in the acidic microenvironment of tumors or within lysosomes. The hydrolysis rate is influenced by the substituents adjacent to the hydrazone bond. |

| Reactivity | The hydrazide group reacts specifically with aldehydes and ketones. The reaction rate can be increased by using a catalyst such as aniline. |

Key Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several areas of biomedical research.

PEGylation of Proteins and Peptides

PEGylation, the process of attaching PEG chains to biomolecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. This compound is particularly useful for the site-specific PEGylation of glycoproteins. The carbohydrate moieties of glycoproteins can be mildly oxidized to generate aldehyde groups, which then serve as specific attachment points for the hydrazide group of the PEG reagent. This approach helps to preserve the biological activity of the protein by directing the modification away from the protein's active sites.

Antibody-Drug Conjugates (ADCs)

In the field of oncology, this compound can be used as a linker to connect a cytotoxic drug (payload) to a monoclonal antibody. The resulting ADC can selectively target tumor cells that express the specific antigen recognized by the antibody. Upon binding to the tumor cell, the ADC is internalized, and the payload is released, leading to cancer cell death. The PEG component of the linker can improve the solubility and stability of the ADC.

Caption: ADC Mechanism of Action.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can be incorporated as a linker in the synthesis of PROTACs, connecting the target-binding ligand to the E3 ligase-binding ligand. The PEG linker provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Caption: PROTAC Mechanism of Action.

Experimental Protocols

The following section provides detailed methodologies for the use of this compound in the conjugation to glycoproteins.

Step 1: Oxidation of Glycoprotein to Generate Aldehyde Groups

This protocol describes the mild oxidation of cis-diol groups in the carbohydrate moieties of a glycoprotein using sodium periodate (B1199274) to generate reactive aldehyde groups.

Materials:

-

Glycoprotein (e.g., antibody) solution (1-10 mg/mL)

-

Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Sodium meta-periodate (NaIO₄)

-

Desalting column (e.g., Sephadex G-25)

-

Light-protective tubes (e.g., amber tubes or tubes wrapped in aluminum foil)

Procedure:

-

Glycoprotein Preparation: Prepare the glycoprotein solution in Oxidation Buffer.

-

Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in Oxidation Buffer.

-

Oxidation Reaction:

-

Protect the reaction from light.

-

Add the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 1-10 mM. For selective oxidation of sialic acid residues, a final concentration of 1 mM is recommended. For oxidation of other sugar residues, a higher concentration of up to 10 mM can be used.

-

Incubate the reaction for 30 minutes at room temperature or on ice, in the dark.

-

-

Quenching (Optional but Recommended): To stop the reaction, a quenching agent such as glycerol (B35011) can be added to a final concentration of 10-20 mM.

-

Purification: Immediately after the incubation, remove excess sodium periodate and byproducts by passing the solution through a desalting column pre-equilibrated with 0.1 M Sodium Acetate, pH 5.5. The oxidized glycoprotein is now ready for conjugation.

Step 2: Conjugation of this compound to the Oxidized Glycoprotein

This protocol details the reaction of the hydrazide-functionalized PEG with the aldehyde-containing glycoprotein to form a stable hydrazone bond.

Materials:

-

Oxidized glycoprotein solution (from Step 1)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5

Procedure:

-

Prepare this compound Solution: Dissolve this compound in a small amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 50 mM).

-

Conjugation Reaction:

-

Add the this compound stock solution to the purified oxidized glycoprotein solution. A molar excess of the PEG reagent (typically 20-50 fold) is recommended to drive the reaction to completion.

-

Incubate the reaction mixture for 2 hours to overnight at room temperature. The optimal reaction time and molar ratio of PEG to protein may need to be determined empirically.

-

The reaction is most efficient at a slightly acidic to neutral pH (pH 5-7).

-

Step 3: Purification of the PEGylated Glycoprotein

This protocol describes the purification of the this compound-conjugated glycoprotein from unreacted PEG reagent and other reaction components using size-exclusion chromatography (SEC).

Materials:

-

Conjugation reaction mixture (from Step 2)

-

Size-Exclusion Chromatography (SEC) system

-

SEC column appropriate for the size of the protein conjugate

-

Purification Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

Procedure:

-

Column Equilibration: Equilibrate the SEC column with at least two column volumes of Purification Buffer.

-

Sample Loading: Load the conjugation reaction mixture onto the equilibrated SEC column.

-

Elution: Elute the sample with the Purification Buffer at a flow rate appropriate for the column.

-

Fraction Collection: Collect fractions as the sample elutes from the column. The PEGylated protein, having a larger hydrodynamic radius than the unconjugated protein and the unreacted PEG reagent, will typically elute earlier.

-

Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectrophotometry to identify the fractions containing the purified PEGylated glycoprotein. Pool the desired fractions.

Caption: Experimental workflow for glycoprotein conjugation.

Safety and Handling

This compound should be handled in a laboratory setting with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or contact with skin and eyes. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. Store the compound at -20°C in a dry, dark place to prevent degradation.

Conclusion

This compound is a powerful and versatile chemical tool for researchers, scientists, and drug development professionals. Its well-defined structure, coupled with its specific reactivity towards carbonyls, enables the precise and site-specific modification of biomolecules. The ability to enhance the physicochemical and pharmacokinetic properties of proteins and to serve as a critical linker in advanced therapeutic platforms like ADCs and PROTACs underscores its significance in modern biomedical research and drug discovery. The detailed protocols and technical information provided in this guide aim to facilitate the effective application of this compound in a variety of research and development endeavors.

References

An In-depth Technical Guide to m-PEG4-Hydrazide: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-hydrazide with four ethylene (B1197577) glycol units (m-PEG4-Hydrazide). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and key applications in bioconjugation and drug delivery. This guide includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of its utility in scientific research.

Core Concepts: Introduction to this compound

This compound is a heterobifunctional crosslinker containing a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and a reactive hydrazide group. The PEG component, consisting of four ethylene glycol units, imparts hydrophilicity, which can enhance the solubility and stability of conjugated molecules in aqueous media.[1][2] The terminal hydrazide moiety allows for the specific and efficient covalent conjugation to molecules containing carbonyl groups, such as aldehydes and ketones, to form stable hydrazone linkages.[2][3] This makes this compound a valuable tool in bioconjugation, particularly for the modification of proteins, peptides, and other biomolecules.[3]

Structure and Physicochemical Properties

The chemical structure of this compound consists of a methoxy (B1213986) group at one terminus of a tetraethylene glycol chain, and a hydrazide group at the other.

Structure:

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative data for this compound. It is important to note that slight variations in molecular formula and weight are reported across different suppliers. The most frequently cited values are presented here.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | References |

| CAS Number | 1449390-68-4 | |

| Molecular Formula | C10H22N2O5 | |

| Molecular Weight | 250.3 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | |

| Purity | Typically ≥95% |

Table 2: Solubility and Storage

| Property | Details | References |

| Solubility | Soluble in water, DMF, DMSO, and DCM. | |

| Storage Conditions | Store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles when in solution. |

Table 3: Physical Properties

| Property | Value | References |

| Melting Point | Not readily available (often listed as N/A, suggesting it is a liquid or low-melting solid at room temperature). | |

| Boiling Point | Not available. | |

| pKa | The pKa of the hydrazide group is lower than that of a simple amine, making it a potent nucleophile. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in bioconjugation.

Synthesis of this compound from m-PEG4-OH

A common route for the synthesis of this compound involves a two-step process starting from the commercially available m-PEG4-OH. The hydroxyl group is first activated by converting it into a good leaving group, such as a mesylate, which is then displaced by hydrazine (B178648).

Step 1: Mesylation of m-PEG4-OH

-

Materials:

-

m-PEG4-OH

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (B128534) (TEA)

-

Methanesulfonyl chloride (MsCl)

-

Argon or Nitrogen gas

-

Ice bath

-

-

Procedure: a. Dissolve m-PEG4-OH (1 equivalent) in anhydrous DCM under an inert atmosphere (argon or nitrogen). b. Add triethylamine (1.3 equivalents) to the solution and cool the mixture to 0°C in an ice bath. c. Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, wash the reaction mixture with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain m-PEG4-Mesylate.

Step 2: Conversion of m-PEG4-Mesylate to this compound

-

Materials:

-

m-PEG4-Mesylate

-

Anhydrous Ethanol (B145695) or DMF

-

Hydrazine hydrate (B1144303)

-

Argon or Nitrogen gas

-

-

Procedure: a. Dissolve the m-PEG4-Mesylate (1 equivalent) in anhydrous ethanol or DMF under an inert atmosphere. b. Add an excess of hydrazine hydrate (e.g., 10-20 equivalents). c. Heat the reaction mixture to 60-80°C and stir for 12-24 hours. d. Monitor the reaction by TLC. e. After completion, remove the excess hydrazine and solvent under reduced pressure. f. The crude product can be purified by column chromatography or by precipitation from a suitable solvent system (e.g., dissolving in a minimal amount of DCM and precipitating with cold diethyl ether).

Bioconjugation of a Glycoprotein (B1211001) with this compound

This protocol describes the labeling of a glycoprotein by first oxidizing its carbohydrate moieties to generate aldehyde groups, followed by conjugation with this compound.

Step 1: Generation of Aldehyde Groups on the Glycoprotein

-

Materials:

-

Glycoprotein of interest

-

Sodium meta-periodate (NaIO4)

-

0.1 M Sodium Acetate (B1210297) Buffer, pH 5.5

-

Desalting column or dialysis tubing

-

-

Procedure: a. Prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer, pH 5.5. Use this solution immediately. b. Prepare a solution of the glycoprotein (e.g., 5 mg/mL) in the same acetate buffer. c. Mix equal volumes of the periodate (B1199274) solution and the glycoprotein solution. d. Incubate the reaction mixture in the dark at room temperature for 30 minutes. e. Quench the reaction by adding a quenching buffer or immediately purify the oxidized glycoprotein using a desalting column or dialysis against 0.1 M sodium acetate buffer, pH 5.5, to remove excess periodate.

Step 2: Hydrazone Ligation with this compound

-

Materials:

-

Oxidized glycoprotein

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

0.1 M Sodium Acetate Buffer, pH 5.5 (or a buffer with a pH between 4 and 6)

-

-

Procedure: a. Prepare a stock solution of this compound (e.g., 50 mM) in anhydrous DMSO or DMF. b. Add a 50- to 100-fold molar excess of the this compound solution to the oxidized glycoprotein solution. c. The optimal pH for hydrazone formation is typically between 4 and 6. d. Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. e. The reaction can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful PEGylation.

Purification of the PEGylated Protein

Purification is necessary to remove unreacted this compound and unconjugated protein. The choice of method depends on the size of the protein and the extent of PEGylation.

Method 1: Size Exclusion Chromatography (SEC)

-

Principle: SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for its separation from the smaller, unconjugated protein.

-

Procedure: a. Equilibrate an SEC column (e.g., Sephadex G-25 for desalting or a high-resolution resin like Superdex for fractionation) with a suitable buffer (e.g., PBS, pH 7.4). b. Load the reaction mixture onto the column. c. Elute the sample with the equilibration buffer. d. Collect fractions and analyze them by SDS-PAGE and UV-Vis spectroscopy (at 280 nm for protein) to identify the fractions containing the purified PEGylated protein.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Principle: RP-HPLC separates molecules based on their hydrophobicity. This method is particularly useful for purifying PEGylated peptides.

-

Procedure: a. Equilibrate an RP-HPLC column (e.g., C4 or C18) with a mobile phase of high polarity (e.g., water with 0.1% TFA). b. Inject the sample onto the column. c. Elute the bound molecules using a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% TFA). d. Monitor the elution profile by UV absorbance (e.g., at 214 nm for peptides) and collect the fractions corresponding to the PEGylated product.

Mandatory Visualizations

Synthesis and Conjugation Workflow

Caption: Workflow for the synthesis, conjugation, and purification of this compound conjugates.

Hydrazone Formation Signaling Pathway

Caption: Mechanism of hydrazone bond formation between an aldehyde and this compound.

Conclusion

This compound is a versatile and valuable reagent for researchers in drug development and the life sciences. Its hydrophilic PEG spacer and reactive hydrazide group provide a powerful combination for the modification of biomolecules, leading to improved solubility, stability, and pharmacokinetic profiles. The detailed protocols and diagrams in this guide offer a solid foundation for the successful application of this compound in various research endeavors.

References

An In-depth Technical Guide to the Core Mechanism of Action of m-PEG4-Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of methoxy-polyethylene glycol-hydrazide (m-PEG4-Hydrazide). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the chemistry, applications, and practical considerations of this versatile bioconjugation reagent.

Core Mechanism of Action: Hydrazone Bond Formation

The primary mechanism of action of this compound lies in the chemoselective reaction between its terminal hydrazide group (-NH-NH₂) and a carbonyl group (an aldehyde or a ketone) on a target molecule. This condensation reaction results in the formation of a stable hydrazone bond.

The reaction proceeds in a two-step mechanism:

-

Nucleophilic Addition: The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral carbinolamine intermediate.

-

Dehydration: The carbinolamine intermediate is unstable and undergoes acid-catalyzed dehydration (elimination of a water molecule) to form the final, stable C=N double bond of the hydrazone.

This ligation is highly efficient and can be performed under mild aqueous conditions, making it suitable for the modification of sensitive biomolecules.

The Role of the m-PEG4 Linker

The m-PEG4 (methoxy-tetraethylene glycol) component of the molecule is not merely a spacer but plays a crucial role in the overall functionality and application of the reagent:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of the target molecule to which it is conjugated. This is particularly beneficial for hydrophobic drugs or proteins that are prone to aggregation.

-

Reduced Steric Hindrance: The flexible and linear PEG4 spacer provides sufficient distance between the conjugated molecules, minimizing steric hindrance and helping to preserve the biological activity of proteins or the binding affinity of antibodies.

-

Improved Biocompatibility: PEG is well-known for its biocompatibility and ability to reduce nonspecific interactions with other proteins and surfaces. This "stealth" effect can prolong the circulation half-life of therapeutic molecules in vivo.

-

Controlled Monofunctionality: The methoxy (B1213986) cap on one end of the PEG chain ensures that the molecule is monofunctional, reacting only through the terminal hydrazide group. This prevents unwanted crosslinking and results in well-defined conjugates.

Quantitative Data on Hydrazone Bond Stability

The stability of the hydrazone bond is a critical factor in its application, particularly in drug delivery systems where controlled release is desired. The hydrolysis of the hydrazone bond is pH-dependent, being relatively stable at physiological pH (~7.4) and more labile under acidic conditions found in endosomes and lysosomes (pH 4.5-6.0). This property is often exploited for the intracellular release of drugs.

| Hydrazone Type | pH | Half-life (t½) | Reference Compound(s) |

| Aliphatic Hydrazone | 7.4 | 20 - 150 minutes | PEG-PE conjugates with various aliphatic acyl hydrazides |

| Aliphatic Hydrazone | 5.5 | < 2 minutes | PEG-PE conjugates with various aliphatic acyl hydrazides |

| Aromatic Hydrazone | 7.4 | > 72 hours | PEG-PE conjugates with aromatic aldehyde |

| Aromatic Hydrazone | 5.5 | > 48 hours | PEG-PE conjugates with aromatic aldehyde |

Note: The stability of the hydrazone bond is influenced by the electronic and steric nature of the parent aldehyde/ketone and the hydrazide.

Experimental Protocols

General Protocol for Antibody Conjugation with this compound

This protocol describes the site-specific conjugation of this compound to the carbohydrate moieties of an antibody.

Materials:

-

Antibody (e.g., IgG)

-

This compound

-

Sodium Acetate Buffer (0.1 M, pH 5.5)

-

Sodium meta-periodate (NaIO₄)

-

Ethylene (B1197577) Glycol

-

Phosphate Buffered Saline (PBS, pH 7.2-7.4)

-

DMSO (anhydrous)

-

Desalting columns (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation:

-

Dialyze the antibody against 0.1 M Sodium Acetate Buffer (pH 5.5).

-

Adjust the antibody concentration to 2-5 mg/mL.

-

-

Generation of Aldehyde Groups:

-

Prepare a fresh solution of sodium meta-periodate in Sodium Acetate Buffer (e.g., 20 mM).

-

Add the periodate (B1199274) solution to the antibody solution to a final concentration of 1-10 mM.

-

Incubate the reaction for 30-60 minutes at room temperature in the dark.

-

Quench the reaction by adding ethylene glycol to a final concentration of 10 mM and incubate for 10 minutes.

-

Immediately purify the oxidized antibody using a desalting column equilibrated with PBS (pH 7.2-7.4).

-

-

Conjugation Reaction:

-

Prepare a stock solution of this compound in DMSO (e.g., 50 mM).

-

Add a 50- to 100-fold molar excess of the this compound solution to the oxidized antibody solution.

-

Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

-

-

Purification of the Conjugate:

-

Remove unreacted this compound by size-exclusion chromatography (SEC) or dialysis against PBS.

-

-

Characterization:

-

Confirm conjugation and determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry, or HPLC.

-

Analytical Methods for Characterizing Conjugates

| Analytical Technique | Principle | Primary Output |

| SDS-PAGE | Separation by molecular weight. | Shift in band size indicating successful PEGylation. |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | Measures mass-to-charge ratio. | Confirms the mass of the conjugate and can determine the degree of labeling. |

| Size-Exclusion Chromatography (SEC) | Separates molecules based on hydrodynamic radius. | Purifies the conjugate and can provide information on aggregation. |

| Reverse-Phase HPLC (RP-HPLC) | Separates based on hydrophobicity. | Can be used to quantify unreacted components and the purified conjugate. |

| UV-Vis Spectroscopy | Measures absorbance of light. | Can be used to determine protein concentration and, in some cases, monitor the reaction. |

Visualizations

Caption: Mechanism of hydrazone bond formation.

Caption: Experimental workflow for antibody conjugation.

Caption: Logical relationships of this compound properties and applications.

An In-depth Technical Guide to the Reactivity of m-PEG4-Hydrazide with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reaction of methoxy-polyethylene glycol-4-hydrazide (m-PEG4-Hydrazide) with aldehydes and ketones. This reaction, which results in the formation of a hydrazone linkage, is a cornerstone of bioconjugation chemistry, enabling the precise and efficient labeling and modification of biomolecules and the construction of advanced drug delivery systems. This document details the reaction mechanism, kinetics, stability, and provides detailed experimental protocols for its application.

Core Principles of Hydrazone Formation

The reaction between a hydrazide and an aldehyde or ketone is a nucleophilic addition-elimination reaction that proceeds in two main steps: the formation of a tetrahedral intermediate and the subsequent acid-catalyzed dehydration to form the stable hydrazone product.

Reaction Mechanism

The formation of a hydrazone is a reversible process that is highly dependent on the pH of the reaction medium.[1] The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a series of proton transfers and the elimination of a water molecule to yield the hydrazone.

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of this compound attacks the carbonyl carbon of the aldehyde or ketone.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the hydrazide nitrogen to the carbonyl oxygen, forming a carbinolamine intermediate.

-

Acid-Catalyzed Dehydration: The hydroxyl group of the carbinolamine is protonated in the presence of an acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water and Hydrazone Formation: The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a C=N double bond and the final hydrazone product.

// Reactants Aldehyde [label="R-CHO\n(Aldehyde)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; mPEG4Hydrazide [label="m-PEG4-NH-NH₂\n(this compound)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates and Products TetrahedralIntermediate [label="Tetrahedral Intermediate", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Carbinolamine [label="Carbinolamine", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; ProtonatedCarbinolamine [label="Protonated\nCarbinolamine", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Hydrazone [label="R-CH=N-NH-PEG4-m\n(Hydrazone)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for reaction conditions H_plus [label="+ H⁺", shape=none, fontcolor="#EA4335"]; minus_H2O [label="- H₂O", shape=none, fontcolor="#4285F4"]; minus_H_plus [label="- H⁺", shape=none, fontcolor="#EA4335"];

// Edges {rank=same; Aldehyde; mPEG4Hydrazide;} {Aldehyde, mPEG4Hydrazide} -> TetrahedralIntermediate [label="Nucleophilic\nAttack"]; TetrahedralIntermediate -> Carbinolamine [label="Proton\nTransfer"]; Carbinolamine -> ProtonatedCarbinolamine [headport="w", tailport="e"]; H_plus -> Carbinolamine [dir=none]; ProtonatedCarbinolamine -> Hydrazone; ProtonatedCarbinolamine -> minus_H2O [dir=none, label="Dehydration"]; Hydrazone -> minus_H_plus [dir=none]; } caption: "Hydrazone Formation Mechanism"

Influence of pH on Reactivity

The rate of hydrazone formation is highly pH-dependent, typically exhibiting a bell-shaped curve.[1] The optimal pH for the reaction is a balance between two opposing factors:

-

Nucleophilicity of the Hydrazide: At low pH (typically below 3-4), the hydrazide becomes protonated, which significantly reduces its nucleophilicity and slows down the initial addition step.[1]

-

Acid-Catalyzed Dehydration: As the pH is lowered from neutral, the dehydration step is acid-catalyzed, leading to an increase in the overall reaction rate. However, at very high pH, the lack of protons slows down this crucial elimination step.[1]

For most applications, the optimal pH for hydrazone formation is in the mildly acidic range of 4.5 to 6.0 .[1]

// Nodes pH_Low [label="Low pH (< 4)", fillcolor="#F1F3F4", fontcolor="#202124"]; pH_Optimal [label="Optimal pH (4.5 - 6.0)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pH_High [label="High pH (> 7)", fillcolor="#F1F3F4", fontcolor="#202124"]; Rate_Slow_Protonation [label="Slow Reaction Rate\n(Protonated Hydrazide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rate_Fast [label="Fast Reaction Rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rate_Slow_Dehydration [label="Slow Reaction Rate\n(Slow Dehydration)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges pH_Low -> Rate_Slow_Protonation; pH_Optimal -> Rate_Fast; pH_High -> Rate_Slow_Dehydration; } caption: "pH Influence on Reaction Rate"

Reactivity of Aldehydes vs. Ketones

In general, aldehydes are more reactive towards hydrazone formation than ketones. This difference in reactivity can be attributed to two main factors:

-

Steric Hindrance: The carbonyl carbon in aldehydes is less sterically hindered, with only one alkyl/aryl group and a small hydrogen atom, allowing for easier nucleophilic attack by the hydrazide. Ketones, with two bulkier alkyl/aryl groups, present greater steric hindrance.

-

Electronic Effects: The two alkyl groups in ketones are electron-donating, which reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to the carbonyl carbon of an aldehyde.

Stability of the Hydrazone Bond

The hydrazone bond is a dynamic covalent bond, meaning its formation is reversible. The stability of the hydrazone linkage is also pH-dependent, with hydrolysis (the reverse reaction) being favored under acidic conditions. The stability of the hydrazone bond is a critical consideration in drug delivery systems, where cleavage of the bond at the lower pH of tumor microenvironments or endosomes can be utilized for targeted drug release.

The structure of the carbonyl compound significantly influences the stability of the resulting hydrazone:

-

Hydrazones from Aromatic Aldehydes: These are generally more stable than those derived from aliphatic aldehydes due to the conjugation of the C=N double bond with the aromatic ring, which provides resonance stabilization.

-

Hydrazones from Aliphatic Aldehydes: These are more susceptible to hydrolysis, particularly at acidic pH.

Quantitative Data

The following tables summarize key quantitative data related to the stability of PEG-hydrazone conjugates.

| Table 1: Stability of PEG-Hydrazone Conjugates Derived from Aliphatic Aldehydes | |

| pH | Half-life |

| 7.4 (Physiological) | 20 - 150 minutes |

| 5.5 (Acidic) | < 2 minutes |

| Data adapted from studies on mPEG-hydrazide-PE conjugates. The exact half-life at pH 7.4 depends on the specific acyl hydrazide linker used. |

| Table 2: Stability of PEG-Hydrazone Conjugates Derived from Aromatic Aldehydes | |

| pH | Half-life |

| 7.4 (Physiological) | > 72 hours |

| 5.5 (Acidic) | > 48 hours |

| Data adapted from studies on mPEG-hydrazide-PE conjugates. |

Experimental Protocols

The following section provides detailed methodologies for key experiments involving this compound.

General Protocol for Hydrazone Formation

This protocol describes a general procedure for the reaction of this compound with an aldehyde or ketone.

Materials:

-

This compound

-

Aldehyde or ketone of interest

-

Anhydrous solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

-

Weak acid catalyst (e.g., acetic acid) or a buffer solution at the desired pH (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 4.5-5.5)

Procedure:

-

Dissolve the aldehyde or ketone (1.0 equivalent) in the chosen solvent.

-

Add this compound (1.0 - 1.2 equivalents) to the solution.

-

If not using a buffered solution, add a catalytic amount of a weak acid (e.g., 1-2 drops of acetic acid). If using a buffer, ensure the pH is within the optimal range of 4.5-6.0.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as TLC, LC-MS, or NMR spectroscopy.

-

Upon completion, the product can be purified using appropriate chromatographic techniques (e.g., column chromatography, HPLC).

Protocol for Antibody Labeling with this compound

This protocol outlines the site-specific labeling of antibodies through the oxidation of their carbohydrate moieties to generate aldehydes, followed by reaction with this compound.

Materials:

-

Antibody to be labeled

-

Sodium meta-periodate (NaIO₄)

-

This compound

-

0.1 M Sodium Acetate Buffer, pH 5.5

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Desalting column (e.g., Sephadex G-25)

-

Anhydrous DMSO

Procedure:

Part A: Generation of Aldehyde Groups on the Antibody

-

Prepare the antibody solution at a concentration of approximately 5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.

-

Prepare a fresh 20 mM solution of sodium meta-periodate in the same buffer.

-

Add the periodate (B1199274) solution to the antibody solution at a 1:1 volume ratio.

-

Incubate the reaction mixture for 30 minutes at room temperature in the dark.

-

Remove the excess periodate by passing the solution through a desalting column pre-equilibrated with 0.1 M sodium acetate buffer, pH 5.5.

Part B: Conjugation with this compound

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 50 mM).

-

Add the this compound stock solution to the oxidized antibody solution. A 50 to 100-fold molar excess of the hydrazide is typically used.

-

Incubate the reaction mixture for 2-4 hours at room temperature.

-

Purify the labeled antibody from excess this compound using a desalting column pre-equilibrated with PBS, pH 7.4.

Part C: Characterization of the Conjugate

The degree of labeling (DOL) and the integrity of the conjugate can be assessed by various analytical techniques, including:

-

UV-Vis Spectroscopy: To determine the protein concentration and, if the PEG-hydrazide contains a chromophore, the DOL.

-

HPLC (Size-Exclusion or Reversed-Phase): To assess the purity and aggregation of the conjugate.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the covalent modification and determine the exact mass of the conjugate, which can be used to calculate the DOL.

// Nodes Start [label="Start:\nAntibody in Buffer", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="1. Oxidation:\nAdd Sodium meta-periodate\n(Generate Aldehydes)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification1 [label="2. Purification:\nDesalting Column\n(Remove excess periodate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Conjugation [label="3. Conjugation:\nAdd this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification2 [label="4. Purification:\nDesalting Column\n(Remove excess hydrazide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Characterization [label="5. Characterization:\n(HPLC, Mass Spec, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End:\nPurified Antibody-PEG Conjugate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Oxidation; Oxidation -> Purification1; Purification1 -> Conjugation; Conjugation -> Purification2; Purification2 -> Characterization; Characterization -> End; } caption: "Antibody Labeling Workflow"

Conclusion

The reaction of this compound with aldehydes and ketones provides a robust and versatile method for the modification and labeling of a wide range of molecules. A thorough understanding of the reaction mechanism, particularly the influence of pH, and the relative reactivity and stability of the resulting hydrazone bond, is crucial for the successful design and execution of bioconjugation strategies. The protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this powerful chemical tool in their work.

References

In-Depth Technical Guide: Solubility and Stability of m-PEG4-Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of m-PEG4-Hydrazide, a methoxy-terminated polyethylene (B3416737) glycol with a terminal hydrazide group. This bifunctional linker is frequently utilized in bioconjugation, drug delivery, and proteomics to improve the pharmacokinetic properties of molecules.

Core Properties of this compound

This compound is a chemical modification reagent that combines the benefits of polyethylene glycol (PEG) with the reactive properties of a hydrazide group. The PEG portion, consisting of four ethylene (B1197577) glycol units, enhances the hydrophilicity and bioavailability of the conjugated molecule. The terminal hydrazide group allows for the formation of stable hydrazone bonds with aldehydes and ketones, which are commonly found in proteins, glycoproteins, and other biomolecules after oxidative treatment.

Solubility Profile

The solubility of this compound is a critical parameter for its application in various experimental and formulation settings. The presence of the PEG chain significantly influences its solubility characteristics.

Qualitative Solubility

This compound exhibits good solubility in a range of aqueous and organic solvents due to its hydrophilic PEG component and its relatively small size. This broad solubility makes it a versatile tool for bioconjugation reactions under diverse conditions.

| Solvent Type | Solvent Examples | Solubility |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Soluble |

| Polar Organic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (B52724) | Soluble |

| Chlorinated Organic | Dichloromethane (DCM), Methylene Chloride | Soluble |

Experimental Protocol: Determination of Quantitative Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3]

Materials:

-

This compound

-

Solvent of interest (e.g., water, PBS, ethanol)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a glass vial. The exact amount should be enough to ensure a saturated solution with undissolved solid remaining.

-

Add a known volume of the desired solvent to the vial.

-

Tightly cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A 24-hour incubation is common, with samples taken at intermediate time points (e.g., 4 and 24 hours) to ensure equilibrium has been reached.[1]

-

After incubation, visually inspect the vial to confirm the presence of undissolved solid.

-

To separate the undissolved solid, centrifuge the solution at a high speed.

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with the solvent to a concentration within the linear range of the chosen analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.

-

The calculated concentration represents the solubility of this compound in the tested solvent at the specified temperature.

Caption: Workflow for determining solubility via the shake-flask method.

Stability Profile

The stability of this compound and the resulting hydrazone linkage is crucial for its intended application, particularly in drug delivery systems where controlled release is desired.

Chemical Stability of this compound

For optimal performance and longevity, this compound should be stored under appropriate conditions.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Minimizes degradation over long-term storage. |

| Atmosphere | Dry, inert atmosphere (e.g., argon or nitrogen) | The hydrazide group can be sensitive to oxidation and moisture. |

| Light | Protected from light | Prevents potential photo-degradation. |

It is also recommended to avoid repeated freeze-thaw cycles of solutions.

Stability of the Hydrazone Bond

The hydrazone bond formed between this compound and a carbonyl group exhibits pH-dependent stability. This characteristic is often exploited for the controlled release of conjugated molecules in acidic environments, such as endosomes and lysosomes within cells.

-

Neutral pH (e.g., ~7.4): The hydrazone bond is generally stable, which is advantageous for applications in the bloodstream.[]

-

Acidic pH (e.g., 4.5-6.5): The hydrazone bond is susceptible to hydrolysis, leading to the cleavage of the linkage and release of the conjugated molecule. The rate of hydrolysis is influenced by the electronic properties of the substituents on both the hydrazide and the carbonyl compound.

Experimental Protocol: pH-Dependent Stability Assay using HPLC

This protocol outlines a method to assess the stability of a conjugate formed with this compound at different pH values.

Materials:

-

This compound conjugate

-

Buffer solutions at various pH values (e.g., pH 5.0, 6.0, and 7.4)

-

Incubator or water bath set at 37°C

-

HPLC system with a suitable column and detector

-

Quenching solution (if necessary, to stop the degradation reaction)

Procedure:

-

Prepare stock solutions of the this compound conjugate in an appropriate solvent.

-

Dilute the stock solution into the different pH buffers to a final desired concentration.

-

Incubate the solutions at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

If necessary, quench the reaction by adding a quenching solution or by immediate freezing.

-

Analyze the samples by HPLC to quantify the amount of the intact conjugate remaining.

-

Plot the percentage of the remaining intact conjugate against time for each pH condition.

-

From this data, the half-life (t½) of the conjugate at each pH can be calculated.

Caption: Workflow for assessing the pH-dependent stability of a hydrazone conjugate.

Analytical Quantification

Accurate quantification of this compound and its conjugates is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

HPLC Method Considerations

-

Column: A reverse-phase column (e.g., C18) is often suitable for separating PEGylated compounds.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection:

-

UV-Vis Detector: If the conjugate has a chromophore, UV-Vis detection can be used.

-

Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These detectors are useful for quantifying compounds like this compound that lack a strong chromophore.

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high specificity and sensitivity for quantification.

-

Conclusion

This compound is a valuable tool in bioconjugation and drug delivery due to its favorable solubility and the pH-sensitive nature of the hydrazone bond it forms. This guide provides a foundational understanding of its properties and outlines robust experimental protocols for the quantitative determination of its solubility and stability. Researchers and drug development professionals are encouraged to utilize these methodologies to generate specific data for their unique applications and formulations.

References

The Core Function of the PEG4 Spacer in m-PEG4-Hydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG4-Hydrazide, a heterobifunctional crosslinker, with a specific focus on the integral role of its tetra-polyethylene glycol (PEG4) spacer. This document details the spacer's impact on the physicochemical properties of conjugates, presents relevant quantitative data, and offers detailed experimental protocols for its application in bioconjugation.

Introduction to this compound and the Significance of the PEG4 Spacer

This compound is a chemical modification reagent used to link molecules together, a process known as bioconjugation. It consists of three key components: a methoxy (B1213986) (m) group, a reactive hydrazide group, and a central PEG4 spacer. The hydrazide functional group allows for the covalent attachment to molecules containing aldehyde or ketone moieties, forming a stable hydrazone bond. This reaction is particularly useful for conjugating molecules to glycoproteins after periodate (B1199274) oxidation of their sugar residues.

The PEG4 spacer is a short, hydrophilic chain composed of four repeating ethylene (B1197577) glycol units. This component is crucial as it imparts several beneficial properties to the resulting bioconjugate, significantly influencing its behavior in biological systems.[1][2]

Core Functions of the PEG4 Spacer

The PEG4 spacer serves multiple critical functions in the context of bioconjugation, primarily enhancing the overall performance and suitability of the resulting conjugate for various applications, including drug delivery and diagnostics.[1][2]

Enhanced Solubility

One of the most significant contributions of the PEG4 spacer is the increased hydrophilicity it confers upon the conjugate. Many therapeutic molecules and fluorescent dyes are hydrophobic, leading to poor solubility in aqueous buffers and a tendency to aggregate. The PEG4 spacer, with its repeating ethylene oxide units, is highly soluble in water and can significantly improve the solubility of hydrophobic payloads.[3] This is a critical attribute for in-vivo applications, preventing aggregation and improving the overall developability of bioconjugates like antibody-drug conjugates (ADCs).

Reduced Steric Hindrance

The PEG4 spacer acts as a flexible arm, physically separating the conjugated molecules. This spatial separation minimizes steric hindrance, which can be a major obstacle in biomolecular interactions. By extending the reactive group away from the bulk of the carrier molecule (e.g., an antibody), the PEG4 spacer facilitates more efficient binding of the conjugate to its target.

Improved Pharmacokinetics and Reduced Immunogenicity

The hydrophilic nature of the PEG spacer creates a hydration shell around the conjugate. This "stealth" effect can shield the bioconjugate from recognition by the immune system, thereby reducing its immunogenicity. Furthermore, the increased hydrodynamic radius resulting from PEGylation can lead to reduced renal clearance, prolonging the circulation half-life of the therapeutic molecule. While the short PEG4 spacer has a modest effect compared to larger PEG chains, it still contributes to these favorable pharmacokinetic properties.

Quantitative Data

While specific quantitative data for this compound is not extensively published in peer-reviewed literature, the following tables provide representative data for the physicochemical properties of the linker and the stability of the resulting hydrazone bond, based on information from suppliers and analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H22N2O5 | |

| Molecular Weight | 250.3 g/mol | |

| Purity | ≥95% | |

| Solubility | Soluble in Water, DMF, DCM, DMSO | |

| Storage Conditions | -20°C, protected from light and moisture |

Table 2: Representative pH-Dependent Stability of Hydrazone Bonds

Data presented is for illustrative purposes based on studies of similar hydrazone-linked conjugates and may not be specific to this compound.

| pH | Half-life (t½) | Environment | Reference |

| 4.0 - 5.0 | Hours to a few days | Acidic (e.g., endosomes, lysosomes) | |

| 7.4 | Days to weeks | Physiological (e.g., blood plasma) |

Experimental Protocols

The following are detailed protocols for the use of this compound in common bioconjugation applications. These should be considered as starting points and may require optimization for specific molecules.

General Workflow for Glycoprotein (B1211001) Conjugation

This workflow outlines the general steps for conjugating this compound to a glycoprotein.

Caption: General workflow for glycoprotein conjugation.

Detailed Protocol for Antibody-Drug Conjugate (ADC) Synthesis via Glycan Modification

This protocol describes the site-specific conjugation of a drug to an antibody through its carbohydrate moieties using this compound.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Sodium meta-periodate (NaIO4)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium acetate, pH 5.5

-

Quenching Solution: 1 M glycerol

-

Purification columns (e.g., desalting columns, size-exclusion chromatography columns)

Procedure:

-

Antibody Preparation:

-

If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer.

-

Adjust the antibody concentration to 2-10 mg/mL.

-

-

Antibody Oxidation:

-

Prepare a fresh solution of sodium meta-periodate in the Reaction Buffer.

-

Add the periodate solution to the antibody solution to a final concentration of 1-2 mM.

-

Incubate the reaction for 30 minutes at 4°C in the dark.

-

Quench the reaction by adding the Quenching Solution to a final concentration of 10 mM and incubate for 10 minutes at 4°C in the dark.

-

Immediately purify the oxidized antibody using a desalting column equilibrated with the Reaction Buffer to remove excess periodate and glycerol.

-

-

Conjugation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Add a 50-100 fold molar excess of the this compound solution to the oxidized antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification of the ADC:

-

Purify the resulting ADC from unreacted this compound and other small molecules using size-exclusion chromatography (SEC).

-

-

Characterization of the ADC:

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Analyze the ADC by SDS-PAGE to confirm conjugation.

-

Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

-

Signaling Pathways and Logical Relationships

The application of this compound is often a key step in the synthesis of complex biotherapeutics. The following diagram illustrates the logical relationship in the creation of an ADC targeting a specific cancer cell signaling pathway.

Caption: ADC mechanism of action.

Conclusion

The PEG4 spacer in this compound is a critical component that provides significant advantages in the field of bioconjugation. Its ability to enhance solubility, reduce steric hindrance, and improve the pharmacokinetic profile of conjugates makes it an invaluable tool for researchers and drug development professionals. The strategic use of this compound, guided by the principles and protocols outlined in this guide, can lead to the development of more effective and safer biotherapeutics and diagnostic agents.

References

An In-depth Technical Guide to m-PEG4-Hydrazide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of m-PEG4-Hydrazide, a discrete polyethylene (B3416737) glycol (PEG) linker, and its application in the bioconjugation of proteins, peptides, and other biomolecules. Particular focus is given to its role in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Introduction to this compound and PEGylation

This compound is a chemical modification reagent used to covalently attach a hydrophilic polyethylene glycol (PEG) spacer to a biomolecule.[1] This process, known as PEGylation, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of molecules.[2][3] The this compound molecule consists of a methoxy-capped polyethylene glycol chain with four repeating ethylene (B1197577) glycol units, terminating in a hydrazide functional group (-NH-NH2).[4][5]

The PEG component of the linker imparts several advantageous characteristics to the conjugated biomolecule:

-

Increased Solubility and Stability: The hydrophilic nature of the PEG chain improves the solubility and stability of hydrophobic drugs or proteins, preventing aggregation.

-

Extended Circulating Half-Life: The PEG moiety increases the hydrodynamic volume of the conjugate, which reduces renal clearance and shields it from proteolytic degradation, thereby prolonging its presence in the bloodstream.

-

Reduced Immunogenicity: PEGylation can mask epitopes on the surface of proteins, reducing their potential to elicit an immune response.

The hydrazide group provides a reactive handle for specific conjugation to carbonyl groups (aldehydes and ketones) on a target biomolecule.

Chemical Properties and Specifications

The key chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C10H22N2O5 | |

| Molecular Weight | 250.3 g/mol | |

| CAS Number | 1449390-68-4 | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in water, DMF, DCM | |

| Storage | -20°C |

Mechanism of Bioconjugation: Hydrazone Bond Formation

The primary mechanism of bioconjugation using this compound involves the reaction between the terminal hydrazide group and a carbonyl group (aldehyde or ketone) on the target biomolecule to form a stable hydrazone bond. This reaction is a type of nucleophilic addition.

Aldehydes are generally more reactive than ketones. The reaction typically proceeds under mild acidic conditions (pH 5-7), which facilitates the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.

The formation of the hydrazone linkage is reversible, and its stability is pH-dependent. Hydrazone bonds are generally more stable than imine bonds (formed from primary amines) but can be susceptible to hydrolysis, particularly under acidic conditions. The stability of the hydrazone bond can be influenced by the electronic properties of the aldehyde or ketone it is formed with; for instance, hydrazones derived from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes.

Applications in Bioconjugation

This compound is a versatile tool for various bioconjugation applications, including:

-

Antibody-Drug Conjugates (ADCs): A primary application is in the development of ADCs. In this context, the linker connects a cytotoxic drug to a monoclonal antibody. The antibody targets a specific antigen on cancer cells, and upon internalization, the drug is released, leading to targeted cell killing. The this compound linker can be used to attach to a drug molecule that has been modified to contain an aldehyde or ketone.

-

Peptide and Protein Modification: PEGylation with this compound can improve the pharmacokinetic properties of therapeutic peptides and proteins.

-

Surface Modification: It can be used to functionalize surfaces, such as nanoparticles or microarrays, to enhance their biocompatibility and enable the attachment of biomolecules.

-

Fluorescent Labeling: this compound can be used to attach fluorescent probes to biomolecules for imaging and diagnostic applications.

Experimental Protocols

The following sections provide generalized protocols for the conjugation of this compound to a monoclonal antibody. These protocols are based on established methods for hydrazone ligation and should be optimized for specific antibodies and payloads.

Generation of Aldehyde Groups on the Antibody

For antibodies that do not naturally contain aldehyde or ketone groups, these functionalities must be introduced. A common method is the mild oxidation of the carbohydrate moieties present in the Fc region of the antibody using sodium periodate (B1199274) (NaIO4).

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

-

Sodium periodate (NaIO4) solution

-

Glycerol (B35011) or ethylene glycol solution (for quenching)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Protocol:

-

Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an appropriate buffer (e.g., PBS, pH 7.4).

-

Oxidation: Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-10 mM.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 30-60 minutes.

-

Quenching: Quench the reaction by adding glycerol or ethylene glycol to a final concentration of 15-30 mM and incubate for 10-15 minutes.

-

Purification: Remove excess periodate and quenching agent by buffer exchange into a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0) using a desalting column.

Conjugation of this compound to the Aldehyde-Modified Antibody

Materials:

-

Aldehyde-modified antibody

-

This compound

-

Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)

-

Anhydrous DMSO

Protocol:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10-50 mM.

-

Conjugation Reaction: Add the this compound stock solution to the aldehyde-modified antibody solution. The molar ratio of this compound to antibody can be varied (e.g., 10:1 to 50:1) to achieve the desired degree of labeling.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

-

Purification: Remove excess, unreacted this compound by size-exclusion chromatography (SEC) or dialysis.

Characterization of the Bioconjugate

Thorough characterization of the resulting bioconjugate is crucial to ensure its quality, efficacy, and safety. Key analytical techniques include:

-

Size-Exclusion Chromatography (SEC): Used to assess the purity of the conjugate and quantify the extent of aggregation.

-

Hydrophobic Interaction Chromatography (HIC): A valuable technique for determining the drug-to-antibody ratio (DAR) by separating species with different numbers of conjugated drug-linker moieties.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass measurement of the intact conjugate and its subunits, confirming the successful conjugation and determining the DAR.

-

SDS-PAGE: Can be used to visualize the increase in molecular weight of the antibody after conjugation.

-

UV/Vis Spectroscopy: Can be used to estimate the DAR if the drug molecule has a distinct chromophore.

Quantitative Data

The following tables summarize typical quantitative data related to bioconjugation with PEG-hydrazide linkers. It is important to note that specific values for this compound may vary depending on the specific biomolecule, reaction conditions, and the nature of the carbonyl group.

Table 1: Typical Reaction Conditions for Hydrazone Ligation

| Parameter | Typical Range/Value | Reference(s) |

| pH | 5.0 - 7.0 | |

| Temperature | Room Temperature (20-25°C) | |

| Molar Ratio (Linker:Biomolecule) | 10:1 to 100:1 | |

| Reaction Time | 2 - 24 hours |

Table 2: Stability of Hydrazone Bonds

| Condition | Half-life (t1/2) | Reference(s) |

| Acidic pH (e.g., pH 5.5) | Minutes to hours | |

| Physiological pH (pH 7.4) | Hours to days | |

| Human Plasma | Varies (dependent on conjugate) |

Note: The stability of the hydrazone bond is highly dependent on the specific molecular context.

Conclusion

This compound is a valuable and versatile reagent for bioconjugation, offering a straightforward method for attaching a hydrophilic PEG spacer to biomolecules containing carbonyl groups. Its application in PEGylation can significantly enhance the therapeutic properties of proteins, peptides, and other biopharmaceuticals. A thorough understanding of the reaction mechanism, optimization of conjugation protocols, and comprehensive characterization of the final conjugate are essential for the successful development of effective and safe biotherapeutics.

References

- 1. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. furthlab.xyz [furthlab.xyz]

m-PEG4-Hydrazide: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of m-PEG4-Hydrazide. The following sections detail the known physical and chemical properties, potential hazards, and recommended safety protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

This compound is a PEG linker containing a terminal hydrazide group. The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the compound in aqueous media. The hydrazide moiety allows for its conjugation to molecules containing aldehyde or ketone groups.

| Property | Value | Reference |

| CAS Number | 1449390-68-4 | [1] |

| Molecular Formula | C10H22N2O5 | [1] |

| Molecular Weight | 250.3 g/mol | [1] |

| Appearance | Colorless liquid or solid | |

| Purity | ≥95% | [1] |

| Solubility | Soluble in Water, DMF, and DCM | [1] |

Hazard Identification and Toxicology

The toxicological properties of this compound have not been thoroughly investigated. However, due to the presence of a hydrazide functional group, caution is advised. Hydrazine compounds can be toxic and may have corrosive and carcinogenic properties. Therefore, it is crucial to handle this compound with appropriate care, assuming it may be hazardous until more comprehensive data is available.

| Hazard Category | Classification | Reference |

| Acute Toxicity | No data available | |

| Skin Corrosion/Irritation | No data available | |

| Serious Eye Damage/Irritation | No data available | |

| Respiratory or Skin Sensitization | No data available | |

| Germ Cell Mutagenicity | No data available | |

| Carcinogenicity | No data available | |

| Reproductive Toxicity | No data available |

Safe Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and ensuring user safety.

Handling

This product should only be handled by, or under the close supervision of, personnel qualified in the handling and use of potentially hazardous chemicals. A chemical fume hood should be used for all manipulations of the compound.

Recommended Personal Protective Equipment (PPE):

| PPE Item | Specification | Reference |

| Gloves | Chemical-resistant gloves | |

| Eye Protection | Safety goggles | |

| Lab Coat | Standard laboratory coat |

Storage

Proper storage conditions are essential to prevent degradation of the product.

| Storage Condition | Recommendation | Reference |

| Temperature | Store at -20°C | |

| Light | Protect from light | |

| Container | Store in closed vessels |

Accidental Release and First Aid Measures

Accidental Release

In case of a spill, mix the material with sand or a similar inert absorbent material. Sweep up the mixture and place it in a tightly closed container for disposal.

First Aid Measures

| Exposure Route | First Aid Protocol | Reference |

| Skin Contact | Immediately wash the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention. | |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. If irritation persists, seek medical attention. | |

| Inhalation | Move the individual to fresh air. In severe cases or if symptoms persist, seek medical attention. | |

| Ingestion | Wash out the mouth with copious amounts of water for at least 15 minutes. Seek medical attention. |

Experimental Protocols and Workflows

The following diagrams illustrate the general workflow for handling this compound and a typical bioconjugation experiment.

Disposal Considerations

Dispose of this compound and any contaminated materials as special waste. This should be done through a licensed disposal company and in consultation with local waste disposal authorities to ensure compliance with national and regional regulations.

Disclaimer

The information provided in this guide is based on currently available data and is intended for informational purposes only. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always consult the most recent Safety Data Sheet (SDS) from the supplier and follow all institutional and governmental safety guidelines.

References

Methodological & Application

Application Notes and Protocols for Conjugating m-PEG4-Hydrazide to Glycoproteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. For glycoproteins, site-specific PEGylation targeting the glycan moieties offers the advantage of modifying the protein away from its active sites, thus preserving its biological function. This document provides detailed application notes and protocols for the conjugation of methoxy-PEG4-hydrazide (m-PEG4-Hydrazide) to glycoproteins via hydrazone bond formation.

The fundamental principle involves two key steps. First, the cis-diol groups present in the carbohydrate residues of the glycoprotein (B1211001), particularly sialic acids, are gently oxidized using sodium periodate (B1199274) (NaIO₄) to generate reactive aldehyde groups. Subsequently, the hydrazide group of this compound reacts with the aldehyde groups to form a stable hydrazone linkage. This method allows for controlled and site-specific PEGylation of glycoproteins.[1][2]

Data Presentation: Optimizing Reaction Conditions

The efficiency of the conjugation process, including the Degree of Labeling (DOL) and overall yield, is influenced by several critical parameters. The following tables summarize quantitative data on the impact of molar ratio, pH, and reaction time on the PEGylation of glycoproteins with hydrazide-functionalized PEGs.

Table 1: Effect of Molar Ratio of m-PEG-Hydrazide to Glycoprotein on Degree of Labeling (DOL) and Yield

| Molar Ratio (PEG:Protein) | Degree of Labeling (DOL) | Yield of mono-PEGylated Protein (%) | Reference |

| 3:1 | - | - | [3] |

| 5:1 | - | 86 | [3] |

| 20:1 | 3.5 | - | [1] |

| 50:1 | 1.8 - 5.2 | - |

Note: The specific DOL and yield can vary depending on the glycoprotein, PEG size, and other reaction conditions.

Table 2: Influence of pH on Hydrazone Formation

| pH | Reaction Efficiency | Remarks | Reference |

| 3.2 | New adduct formed | Modification switched to a different residue compared to neutral pH. | |

| 4.5 - 5.5 | Optimal | Acid-catalyzed reaction is most efficient in this range. | |

| 5.0 | ~90% conjugation | Significantly improved conjugation compared to neutral pH. | |

| <6.0 | Alternative imine-containing product formed | This product can be reduced with sodium cyanoborohydride. | |

| 7.0 | Less than 10% conjugation | Reaction is slow at neutral pH without a catalyst. | |

| 7.2 | Adduct formed | Reaction proceeds at neutral pH. |

Table 3: Impact of Reaction Time on Conjugation Efficiency

| Reaction Time | Yield/Observation | Reference |

| 5 minutes | Stable hydrazone/oxime adduct formed under optimal conditions. | |

| 2 hours | Sufficient to direct the reaction toward optimal yields of mono-PEGylated protein. | |

| 2 - 24 hours | Typical incubation time for hydrazone formation. | |

| 4 hours | >90% coupling of glycoproteins can be achieved with a catalyst. |

Experimental Workflow and Chemical Mechanism

The overall process for conjugating this compound to a glycoprotein can be visualized as a three-stage workflow: preparation and oxidation of the glycoprotein, the PEGylation reaction itself, and finally, purification and characterization of the resulting conjugate.

The chemical mechanism involves the oxidation of a cis-diol on a sugar residue to form two aldehyde groups, followed by the reaction of one of these aldehydes with the hydrazide moiety of this compound to form a stable hydrazone bond.

Experimental Protocols

Protocol 1: Sialic Acid-Specific Periodate Oxidation of Glycoproteins

This protocol is designed for the selective oxidation of sialic acid residues, which are often located at the termini of glycan chains.

Materials:

-

Glycoprotein

-

Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Sodium meta-periodate (NaIO₄)

-

Quenching Solution: 100 mM glycerol (B35011) or ethylene (B1197577) glycol in Oxidation Buffer

-

Desalting column or dialysis cassette (e.g., 10K MWCO)

Procedure:

-

Glycoprotein Preparation: Dissolve the glycoprotein in cold Oxidation Buffer to a final concentration of 1-10 mg/mL.

-

Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in cold Oxidation Buffer. Protect the solution from light.

-

Oxidation Reaction: To the glycoprotein solution, add the 20 mM NaIO₄ stock solution to achieve a final concentration of 1 mM. For example, add 50 µL of 20 mM NaIO₄ to 950 µL of the glycoprotein solution.

-

Incubation: Incubate the reaction mixture for 30 minutes on ice in the dark.

-

Quenching: Stop the oxidation reaction by adding the Quenching Solution to a final concentration of 10 mM. For example, add 100 µL of 100 mM glycerol to the 1 mL reaction mixture. Incubate for 10 minutes on ice in the dark.

-

Purification: Immediately purify the oxidized glycoprotein from excess reagents using a desalting column or dialysis against the Ligation Buffer (see Protocol 2).

Protocol 2: Hydrazide Ligation to Oxidized Glycoproteins

This protocol describes the conjugation of this compound to the aldehyde groups generated in Protocol 1.

Materials:

-

Oxidized glycoprotein (from Protocol 1)

-

This compound

-

Ligation Buffer: 0.1 M Sodium Acetate, pH 5.5 (Aniline can be added as a catalyst to a final concentration of 10-20 mM to improve efficiency)

-

Purification columns (e.g., Size-Exclusion Chromatography, Ion-Exchange Chromatography)

Procedure:

-

Prepare this compound Solution: Dissolve this compound in Ligation Buffer to the desired stock concentration. The amount to be added will depend on the desired molar excess over the glycoprotein (refer to Table 1).

-

Ligation Reaction: Add the this compound solution to the purified, oxidized glycoprotein solution.

-